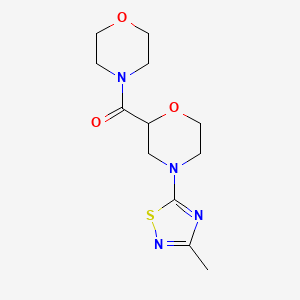![molecular formula C17H18ClN7 B12265900 5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine](/img/structure/B12265900.png)
5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
The synthesis of 5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine involves multiple steps. One common synthetic route includes the condensation of pyrimidine derivatives with piperidine and pyrido[3,4-d]pyrimidine intermediates. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-dimethylacetamide (DMA). Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens (chlorine, bromine) and alkyl halides.
Cyclization: It can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions include various substituted pyrimidine derivatives .
Scientific Research Applications
5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential as a therapeutic agent, particularly in cancer research, due to its ability to inhibit certain enzymes and proteins involved in cell proliferation.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents their normal function, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the CDK2/cyclin A2 pathway, which is essential for DNA replication and cell division .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities against various cancer cell lines.
The uniqueness of 5-chloro-N-methyl-N-(1-{pyrido[3,4-d]pyrimidin-4-yl}piperidin-4-yl)pyrimidin-2-amine lies in its specific structure, which allows for selective inhibition of CDK2 and its potential for dual activity against multiple cell lines .
Properties
Molecular Formula |
C17H18ClN7 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-N-methyl-N-(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C17H18ClN7/c1-24(17-20-8-12(18)9-21-17)13-3-6-25(7-4-13)16-14-2-5-19-10-15(14)22-11-23-16/h2,5,8-11,13H,3-4,6-7H2,1H3 |
InChI Key |
NRGZXZZUJMTORN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC3=C2C=CN=C3)C4=NC=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[1-(butan-2-yl)azetidin-3-yl]methyl}-4-chloro-1H-pyrazole](/img/structure/B12265826.png)
![1-(4-{[1-(Oxan-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-phenylpiperazine](/img/structure/B12265830.png)
![6-[3-(Morpholine-4-carbonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12265840.png)
![N-methyl-N-{1-[(oxan-4-yl)methyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12265843.png)
![N-[1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12265850.png)
![3-[(4-Hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B12265854.png)
![2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12265862.png)

![4-{1-[2-(Cyclopentylsulfanyl)acetyl]azetidin-3-yl}piperazin-2-one](/img/structure/B12265867.png)
![4,5-Dimethyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12265870.png)
![5-Fluoro-2-({1-[(3-methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B12265881.png)
![4-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12265889.png)
![N-(2-chloro-4-methylphenyl)-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide](/img/structure/B12265903.png)
![3-(2,5-dimethoxyphenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B12265910.png)
